Antifungal agent 50

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

抗真菌剤50は、真菌感染症の治療に使用される強力な化合物です。これは、真菌細胞の特定の経路を標的にする抗真菌剤のクラスに属し、さまざまな病原性真菌に対して効果があります。この化合物は、皮膚、爪、内部器官を含む体のさまざまな部位に影響を与える可能性のある全身性および表在性の真菌感染症の治療に特に役立ちます。

2. 製法

合成経路および反応条件: 抗真菌剤50の合成には、コア構造の調製から始まる複数のステップが含まれます。プロセスには通常、以下が含まれます。

ステップ1: 一連の縮合反応によるコア構造の形成。

ステップ2: 置換反応による官能基の導入。

ステップ3: 最終生成物を得るための精製と結晶化。

工業生産方法: 抗真菌剤50の工業生産は、制御された条件下で大型反応器で行われます。プロセスには、以下が含まれます。

原料の調製: 出発物質の高純度を確保。

反応制御: 最適な温度、圧力、およびpHレベルを維持。

精製: クロマトグラフィーおよび再結晶化などの技術を使用して高純度を実現。

品質管理: 最終製品の一貫性と有効性を確保するための厳格な試験。

3. 化学反応の分析

反応の種類: 抗真菌剤50は、以下を含むさまざまな化学反応を受けます。

酸化: 酸素の付加または水素の除去を伴う。

還元: 水素の付加または酸素の除去を伴う。

置換: 1つの官能基を別の官能基と置換する。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

置換: 一般的な試薬には、ハロゲンとアルキル化剤が含まれます。

形成される主要な生成物:

酸化: 抗真菌活性を高めた酸化誘導体の形成。

還元: 活性が変更された還元誘導体の形成。

置換: さまざまな程度の有効性を持つ置換誘導体の形成。

4. 科学研究への応用

抗真菌剤50は、以下を含む科学研究において幅広い用途があります。

化学: 抗真菌メカニズムを研究し、新しい抗真菌剤を開発するためのモデル化合物として使用されます。

生物学: 真菌細胞生物学への影響と他の微生物との相互作用について調査されています。

医学: 真菌感染症の治療における有効性と安全性を評価するための臨床試験に適用されています。

産業: 真菌の増殖を防ぐための抗真菌コーティングと材料の開発に使用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 50 involves multiple steps, starting with the preparation of the core structure. The process typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process includes:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction Control: Maintaining optimal temperature, pressure, and pH levels.

Purification: Using techniques such as chromatography and recrystallization to achieve high purity.

Quality Control: Rigorous testing to ensure consistency and efficacy of the final product.

化学反応の分析

Types of Reactions: Antifungal Agent 50 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with enhanced antifungal properties.

Reduction: Formation of reduced derivatives with modified activity.

Substitution: Formation of substituted derivatives with varying degrees of efficacy.

科学的研究の応用

Antifungal Agent 50 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.

Biology: Investigated for its effects on fungal cell biology and interactions with other microorganisms.

Medicine: Applied in clinical trials to evaluate its efficacy and safety in treating fungal infections.

Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.

作用機序

抗真菌剤50は、真菌細胞の特定の分子経路を標的にすることでその効果を発揮します。主要なメカニズムには、以下が含まれます。

エルゴステロール合成の阻害: 真菌細胞膜の重要な成分であるエルゴステロールの合成を阻害する。

細胞膜完全性の破壊: エルゴステロールに結合し、膜透過性を高め、細胞死をもたらす。

核酸合成の干渉: DNAとRNAの合成を阻害し、真菌の複製を防ぐ。

類似の化合物:

アムホテリシンB: エルゴステロールに結合し、細胞膜完全性を破壊するポリエン系抗真菌剤。

フルコナゾール: ラノステロール14α-デメチラーゼを阻害することでエルゴステロール合成を阻害するアゾール系抗真菌剤。

カスポファンギン: β-(1,3)-D-グルカン合成を阻害し、細胞壁の不安定化につながるエキノカンジン系抗真菌剤。

抗真菌剤50の独自性:

より広い活性スペクトル: より幅広い真菌種に効果的です。

低い毒性: 他の抗真菌剤と比較して副作用が少ないです。

優れた安定性: さまざまな環境条件下でより安定しており、さまざまな用途に適しています。

抗真菌剤50は、真菌感染症の治療において強力で汎用性の高い選択肢を提供する、抗真菌療法の分野における重要な進歩を表しています。継続的な研究と開発により、その有効性がさらに高まり、用途が拡大すると予想されます。

類似化合物との比較

Amphotericin B: A polyene antifungal that binds to ergosterol and disrupts cell membrane integrity.

Fluconazole: An azole antifungal that inhibits ergosterol synthesis by blocking lanosterol 14α-demethylase.

Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.

Uniqueness of Antifungal Agent 50:

Broader Spectrum of Activity: Effective against a wider range of fungal species.

Lower Toxicity: Exhibits fewer side effects compared to some other antifungal agents.

Enhanced Stability: More stable under various environmental conditions, making it suitable for diverse applications.

This compound represents a significant advancement in the field of antifungal therapy, offering a potent and versatile option for combating fungal infections. Continued research and development are expected to further enhance its efficacy and expand its applications.

特性

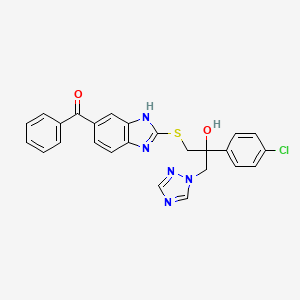

分子式 |

C25H20ClN5O2S |

|---|---|

分子量 |

490.0 g/mol |

IUPAC名 |

[2-[2-(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-3H-benzimidazol-5-yl]-phenylmethanone |

InChI |

InChI=1S/C25H20ClN5O2S/c26-20-9-7-19(8-10-20)25(33,13-31-16-27-15-28-31)14-34-24-29-21-11-6-18(12-22(21)30-24)23(32)17-4-2-1-3-5-17/h1-12,15-16,33H,13-14H2,(H,29,30) |

InChIキー |

XDIHNXSODGUPGK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)SCC(CN4C=NC=N4)(C5=CC=C(C=C5)Cl)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)

![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)

![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)